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Cytidine 5'-(tetrahydrogen triphosphate), sodium salt

RNA polymerase Km nucleotide selectivity

RNA synthesis and lipid metabolism research demand substrates verified for identity and free of nuclease contamination. CTP sodium salt (CAS 18423-42-2) meets this requirement with defined biochemical specificity. • Specific substrate for CTP:phosphocholine cytidylyltransferase - ATP or UTP cannot substitute (Hill constant K' = 0.72 ± 0.10 mM). • High affinity for viral RNA polymerases (Km = 24 μM), ensuring full-length transcript synthesis for IVT, CRISPR gRNA, and mRNA applications. • tRNA CCA-adding enzyme requires authentic CTP; base-specific recognition precludes generic NTP substitution. Supplied as ≥98% HPLC pure, nuclease-free sodium salt. For enzyme kinetics, metabolomics reference standards, and in vitro transcription workflows.

Molecular Formula C9H14N3Na2O14P3
Molecular Weight 505.14 g/mol
CAS No. 18423-42-2
Cat. No. B098529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-(tetrahydrogen triphosphate), sodium salt
CAS18423-42-2
Molecular FormulaC9H14N3Na2O14P3
Molecular Weight505.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]
InChIInChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8?;/m1./s1
InChIKeyWLXAPABOZXFQTH-YMCBRKDHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTP Sodium Salt – RNA & Lipid Synthesis


Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CAS 18423-42-2), also known as CTP sodium salt, is a pyrimidine nucleoside triphosphate that serves as an essential building block for RNA synthesis [1]. It is composed of a cytidine base linked to a ribose sugar and a chain of three phosphate groups, with sodium counterions present to enhance solubility and stability . This compound is fundamental for numerous cellular processes, most notably as a substrate for RNA polymerases in the synthesis of mRNA, rRNA, and tRNA, and as a coenzyme in the biosynthesis of glycerophospholipids such as phosphatidylcholine [2].

Workflow RNA transcription & amplification
Selection Research-grade nucleoside triphosphate
Use Context Co-substrate in lipid biosynthesis

CTP Sodium Salt Specificity


Despite sharing a triphosphate moiety with other nucleoside triphosphates (NTPs) like ATP, UTP, and GTP, Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP) cannot be substituted generically. The key differentiation lies in the cytidine base, which dictates its unique and non-interchangeable role in biology. As a pyrimidine, its function is distinct from purine nucleotides like ATP [1]. While ATP is a universal energy currency, CTP's roles are more specialized, including its function as a direct and specific substrate for CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in phosphatidylcholine synthesis, a reaction UTP or ATP cannot catalyze [2]. Furthermore, enzymes like RNA polymerases and tRNA nucleotidyltransferases exhibit high specificity for the cytidine base, with recognition pockets that precisely differentiate CTP from its analogs [3]. This structural specificity leads to significant quantitative differences in binding affinity, catalytic efficiency, and metabolic fate, making precise selection essential for reliable experimental outcomes.

CTP
Other NTPs (ATP, UTP, GTP)
Cytidine base specificity required by RNA polymerases; purine NTPs may not serve as substrates.
CTP
ATP / UTP
CCT enzyme exclusively uses CTP for phosphatidylcholine synthesis; ATP or UTP may not catalyze the reaction.
CTP
ATP
CCA-adding enzyme recognizes cytidine base distinctly; ATP may not substitute in tRNA maturation.

CTP Sodium Salt Quantitative Evidence


Viral RNA Polymerase Affinity

In kinetic studies with Coxsackievirus B3 RNA polymerase, Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP) demonstrated significantly higher affinity for the enzyme's active site compared to its non-cognate nucleotide competitors. This is a direct comparison of substrate binding strength. [1]

Viral Pol Affinity
Head-to-head
CTP Km 24 μM vs GTP 500 μM (21-fold higher affinity)
High substrate efficiency for viral RdRp; substitution may drastically reduce reaction rates.
Coxsackievirus B3 polymerase elongation assay
RNA polymerase Km nucleotide selectivity Coxsackievirus B3

CCT Co-substrate Affinity

In the reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting step in phosphatidylcholine biosynthesis, Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP) exhibits a defined co-substrate affinity. This is a direct comparison of binding parameters within the same enzyme system. [1]

CCT Co-substrate
Head-to-head
CTP K' 0.72 ± 0.10 mM; phosphocholine Km 0.50 ± 0.09 mM
Defines CTP concentration range for maximal CCT activity.
Drosophila melanogaster CCT enzyme
CTP:phosphocholine cytidylyltransferase K' (Hill constant) phosphatidylcholine synthesis lipid metabolism

CCA-adding Enzyme Recognition Specificity

The specificity of the CCA-adding enzyme (tRNA nucleotidyltransferase) reveals a clear distinction in how the cytidine base of CTP is recognized compared to the adenine base of ATP. This is a cross-study comparable analysis of substrate recognition. [1]

CCA Enzyme Recognition
Reported
CTP substrates more tolerant to base modifications than ATP
Distinct active-site contacts for cytidine; ATP cannot substitute in tRNA maturation.
Qualitative finding from analog panel
tRNA nucleotidyltransferase substrate specificity nucleotide analogs base modification tolerance

Yeast PEPCK Catalytic Efficiency

The substrate specificity of Saccharomyces cerevisiae ATP-dependent phosphoenolpyruvate carboxykinase demonstrates a clear hierarchy of catalytic efficiency for different nucleoside triphosphates. This is a class-level inference for CTP's role. [1]

PEPCK Efficiency
Class-level
Catalytic efficiency order: ATP >> GTP > ITP > UTP > CTP (lowest)
CTP is a poor substrate for this ATP-dependent enzyme; highlights discrimination.
S. cerevisiae PEPCK kinetics
Phosphoenolpyruvate carboxykinase kcat/Km substrate specificity S. cerevisiae

Purity and Stability Specifications

Commercially available formulations of Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CAS 18423-42-2) are characterized by high purity levels and defined stability, which are critical for sensitive molecular biology applications. This is supporting evidence for product quality.

Purity & Stability
Data to verify
Purity ≥99.5% (HPLC); stability ≥42 months at -20°C
Supports procurement specification review.
Vendor-supplied data; verify lot-specific COA
HPLC purity nuclease-free stability quality control

CTP Synthetase Feedback Inhibition

Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP) exerts potent feedback inhibition on its own synthesis, a key regulatory mechanism. This is a class-level inference for its physiological role and a benchmark for enzyme engineering. [1]

Feedback Inhibition
Class-level
IC50 close to physiological CTP concentration
Tight regulation of pyrimidine metabolism; unique among NTPs.
Human CTP synthetase context
CTP synthetase product inhibition IC50 nucleotide metabolism

CTP Sodium Salt Applications


In Vitro Transcription for mRNA & Probes

The synthesis of high-quality RNA via in vitro transcription is highly sensitive to impurities and nuclease contamination. Cytidine 5'-(tetrahydrogen triphosphate), sodium salt (CTP) is an indispensable substrate for RNA polymerases like T7, SP6, and T3. Procurement of a high-purity (≥99.5% by HPLC), nuclease-free grade CTP sodium salt is essential to maximize yield and ensure the integrity of the full-length RNA transcript . The quantitative evidence of CTP's high affinity for viral RNA polymerases (Km = 24 μM) [1] underscores the need for a reliable, correctly specified nucleotide to prevent premature termination or inefficient elongation. Substituting with a lower purity or the wrong salt form can lead to failed transcription reactions and unreliable data in downstream applications such as CRISPR guide RNA production, RNA probe generation, or mRNA therapeutic development.

Phosphatidylcholine Biosynthesis Assays

The enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the rate-limiting step in the Kennedy pathway, the primary route for synthesizing phosphatidylcholine, a major membrane phospholipid. This reaction uses CTP and phosphocholine as co-substrates to form CDP-choline. Studies of this pathway rely on the use of authentic CTP sodium salt, as ATP or UTP cannot substitute [2]. The known K' (Hill constant) for CTP of 0.72 ± 0.10 mM [2] allows researchers to precisely calculate the concentration of CTP sodium salt required to achieve saturating conditions in vitro, ensuring that CTP availability does not artificially limit the reaction rate. This is crucial for accurate enzyme kinetic studies, inhibitor screening, and investigations into the regulation of lipid metabolism, where consistent and verifiable substrate identity is paramount.

tRNA Maturation Assays

The maturation of transfer RNA (tRNA) requires the addition of a CCA sequence to its 3' end, a process catalyzed by the CCA-adding enzyme (tRNA nucleotidyltransferase). This enzyme exhibits distinct base-specificity for CTP during the addition of the two cytidine residues [3]. The finding that the enzyme's recognition of the cytidine base is fundamentally different from its recognition of the adenine base in ATP [3] means that only CTP can fulfill this role. For any in vitro assay studying this essential step in translation, the use of authentic CTP sodium salt is non-negotiable. Substitution would result in no reaction, leading to incorrect conclusions about enzyme function or kinetics. This makes CTP sodium salt a critical reagent for research in gene expression, RNA biology, and antibiotic development targeting this pathway.

Nucleotide Pool Analysis Standard

In metabolomics and studies of cellular nucleotide pools, the precise quantification of intracellular metabolites, including CTP, is essential. Given the evidence that CTP concentrations and its feedback inhibition of CTP synthetase are tightly regulated near physiological levels [4], an accurate external standard is required for mass spectrometry or HPLC-based quantification. A high-purity Cytidine 5'-(tetrahydrogen triphosphate), sodium salt reference standard, with its verified purity (e.g., ≥95% ), provides a reliable calibration point. This allows for the absolute quantification of CTP in cell lysates, enabling researchers to accurately measure changes in pyrimidine metabolism caused by disease states, drug treatments, or genetic perturbations, where even small variations in CTP can have significant biological consequences.

Application
Selection Property
Validation Focus
In Vitro Transcription
Nuclease-free, high purity
Full-length RNA transcript integrity and yield
Phosphatidylcholine Synthesis Assays
Authentic CTP substrate for CCT enzyme
Enzyme kinetics and inhibitor screening
tRNA Maturation Studies
Cytidine base specificity of CCA-adding enzyme
Accurate tRNA processing and translation research
Nucleotide Pool Analysis
High-purity reference standard
Absolute quantification in metabolomics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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